molecular formula C13H13FN2O3S B344610 4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide CAS No. 332021-37-1

4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide

Cat. No.: B344610
CAS No.: 332021-37-1
M. Wt: 296.32g/mol
InChI Key: RFEPTXXKGBYTIO-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a pyridin-3-ylmethyl group attached to a benzenesulfonamide core. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable fluorinated pyridine derivative with a methoxy-substituted benzenesulfonamide. The reaction typically requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the sulfonamide and facilitate the nucleophilic attack on the fluorinated pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide
  • 2-Fluoro-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide
  • 4-Fluoro-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide

Uniqueness

4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the pyridin-3-ylmethyl group further distinguishes it from other fluorinated benzenesulfonamides .

Biological Activity

4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is a fluorinated pyridine derivative with potential biological activity that has garnered attention in medicinal chemistry. Its unique structural features, including a fluorine atom, a methoxy group, and a pyridin-3-ylmethyl moiety, suggest promising applications in drug discovery and development.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C13H14FNO2S\text{C}_{13}\text{H}_{14}\text{F}\text{N}\text{O}_2\text{S}

This structure contributes to its distinct chemical properties, influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, which can improve the efficacy of drug candidates.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains are summarized in Table 1.

CompoundBacterial StrainMIC (µM)
Compound AE. coli8.33
Compound BS. aureus5.64
Compound CB. subtilis4.69
Compound DP. aeruginosa13.40

These results suggest that modifications in the structure can lead to enhanced antimicrobial efficacy, making it a candidate for further exploration in drug development.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various assays. For instance, similar sulfonamide derivatives have shown cytotoxic effects against several cancer cell lines, with IC50 values indicating their potency:

Cell LineIC50 (µM)
MCF-7 (Breast)0.65
A549 (Lung)1.54
HeLa (Cervical)2.41

Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells, suggesting their mechanism of action involves triggering programmed cell death pathways .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in cancer progression and microbial resistance mechanisms. The incorporation of electron-withdrawing groups like fluorine enhances the compound's reactivity and binding affinity to these targets .

Case Studies

Several case studies have documented the effectiveness of similar compounds in preclinical settings:

  • Anticancer Efficacy : A study reported that derivatives with a similar structure demonstrated significant growth inhibition in MCF-7 breast cancer cells, with apoptosis confirmed via increased caspase activity.
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a broad-spectrum antimicrobial agent.

Properties

IUPAC Name

4-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c1-19-12-7-11(14)4-5-13(12)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEPTXXKGBYTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641757
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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